rac-(1R,2R)-2-phenoxycyclopentan-1-ol
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Overview
Description
rac-(1R,2R)-2-phenoxycyclopentan-1-ol is a chiral compound with significant interest in various scientific fields. This compound is characterized by its cyclopentane ring substituted with a phenoxy group and a hydroxyl group. The racemic mixture contains equal amounts of both enantiomers, making it optically inactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-phenoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with phenol in the presence of a suitable catalyst to form the phenoxycyclopentanone intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-phenoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenoxycyclopentanone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
rac-(1R,2R)-2-phenoxycyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-phenoxycyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
rac-(1R,2R)-2-ethynylcyclohexan-1-amine: Contains an ethynyl group and a cyclohexane ring.
rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride: Features a propyl group and a cyclopropane ring.
Uniqueness
rac-(1R,2R)-2-phenoxycyclopentan-1-ol is unique due to its specific combination of a phenoxy group and a cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
135357-03-8; 81455-00-7 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.231 |
IUPAC Name |
(1R,2R)-2-phenoxycyclopentan-1-ol |
InChI |
InChI=1S/C11H14O2/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-,11-/m1/s1 |
InChI Key |
AXHUIGRWVHNKNK-GHMZBOCLSA-N |
SMILES |
C1CC(C(C1)OC2=CC=CC=C2)O |
solubility |
not available |
Origin of Product |
United States |
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